5'-O-DMT-2'-TBDMS-Uridine

Descripción general

Descripción

5’-O-DMT-2’-TBDMS-Uridina: es un nucleósido modificado que se utiliza comúnmente en la síntesis de oligonucleótidos. El compuesto presenta dos grupos protectores: el grupo dimetoxi-trityl (DMT) en la posición 5’ y el grupo tert-butildimetilsilil (TBDMS) en la posición 2’. Estos grupos protectores aumentan la estabilidad del nucleósido, lo que lo hace adecuado para diversas aplicaciones sintéticas, particularmente en el campo de la química de ácidos nucleicos .

Métodos De Preparación

Rutas Sintéticas y Condiciones de Reacción: La síntesis de 5’-O-DMT-2’-TBDMS-Uridina generalmente implica la protección de la uridina en las posiciones 5’ y 2’. El proceso comienza con la protección selectiva del grupo hidroxilo 5’ utilizando cloruro de dimetoxi-trityl (DMT-Cl) en presencia de una base como la piridina. Esto seguido por la protección del grupo hidroxilo 2’ utilizando cloruro de tert-butildimetilsilil (TBDMS-Cl) en presencia de imidazol .

Métodos de Producción Industrial: En un entorno industrial, la síntesis de 5’-O-DMT-2’-TBDMS-Uridina se escala utilizando sintetizadores automatizados. Estas máquinas permiten un control preciso sobre las condiciones de reacción, asegurando altos rendimientos y pureza. El proceso implica la adición secuencial de grupos protectores, seguida de pasos de purificación como la cromatografía en columna para aislar el producto deseado .

Análisis De Reacciones Químicas

Tipos de Reacciones: 5’-O-DMT-2’-TBDMS-Uridina experimenta diversas reacciones químicas, que incluyen:

Reacciones de Desprotección: Eliminación de los grupos DMT y TBDMS en condiciones ácidas y básicas, respectivamente.

Fosforilación: Formación de fosforamiditos de nucleósidos para la síntesis de oligonucleótidos.

Reacciones de Acoplamiento: Incorporación a cadenas de oligonucleótidos en crecimiento durante la síntesis en fase sólida

Reactivos y Condiciones Comunes:

Desprotección: Ácido trifluoroacético (TFA) para la eliminación de DMT; fluoruro de tetrabutilamonio (TBAF) para la eliminación de TBDMS.

Fosforilación: Uso de reactivos de fosforamidito en condiciones anhidras.

Acoplamiento: Uso de activadores como derivados de tetrazol

Productos Principales:

Uridina Desprotegida: Resultado de la eliminación de grupos protectores.

Oligonucleótidos: Sintetizados a través de reacciones de acoplamiento

Aplicaciones Científicas De Investigación

Oligonucleotide Synthesis

One of the primary applications of 5'-O-DMT-2'-TBDMS-Uridine is in the synthesis of RNA oligonucleotides . The DMT group protects the 5' hydroxyl during coupling reactions, while the TBDMS group protects the 2' hydroxyl, allowing for selective reactions at these sites. This selective protection is crucial for automated synthesis processes, enabling the production of complex RNA sequences with high fidelity and yield.

Case Study: Automated RNA Synthesis

A study demonstrated the use of this compound in automated RNA synthesis, highlighting its efficiency in producing high-purity RNA oligonucleotides. The synthesis involved coupling this protected uridine with other phosphoramidite derivatives, resulting in yields exceeding 90% for certain sequences .

Therapeutic Applications

While this compound itself does not exhibit significant biological activity, the oligonucleotides synthesized from it can have various therapeutic functions. These include:

- Antisense Oligonucleotides (ASOs) : These are designed to bind to specific mRNA sequences to modulate gene expression.

- RNA Interference (RNAi) : Oligonucleotides can be used to silence specific genes by targeting their mRNA for degradation.

Case Study: Antisense Therapy

Research has shown that oligonucleotides synthesized from this compound can effectively inhibit the expression of target genes in cellular models, demonstrating potential for therapeutic applications in conditions such as cancer and genetic disorders .

Biochemical Assays

The compound is also utilized in biochemical assays to study RNA interactions and modifications. Its derivatives can be incorporated into RNA sequences to investigate structural and functional properties.

Case Study: Structural Studies

In structural biology, modified RNA oligonucleotides containing this compound have been employed to probe the dynamics of tRNA molecules. These studies have provided insights into how modifications affect tRNA function and stability during translation .

Comparison with Other Nucleoside Derivatives

This compound offers several advantages over other protected uridine derivatives:

| Compound Name | Key Features | Unique Aspects |

|---|---|---|

| 5'-O-DMT-2'-O-TBS-Uridine | Different protecting group (TBS) | More stability against hydrolysis |

| 5'-O-DMT-Adenosine | Similar DMT protection but different base | Involvement in ATP-related biochemical processes |

| 5'-O-DMT-Cytidine | Similar structure but different base | Important for synthesizing cytidine-rich sequences |

| 5'-O-DMT-Guanosine | Similar DMT protection but different base | Key role in G-rich RNA sequences |

This table illustrates how structural variations among nucleoside derivatives influence their specific applications within nucleic acid chemistry, emphasizing the versatility of compounds like this compound.

Mecanismo De Acción

El principal mecanismo de acción de 5’-O-DMT-2’-TBDMS-Uridina implica su incorporación a los oligonucleótidos durante la síntesis en fase sólida. Los grupos protectores (DMT y TBDMS) previenen reacciones secundarias no deseadas, asegurando la adición selectiva de nucleótidos a la cadena en crecimiento. Una vez incorporados, los grupos protectores se eliminan, lo que produce el producto de oligonucleótido deseado .

Comparación Con Compuestos Similares

Compuestos Similares:

5’-O-DMT-2’-TBDMS-PseudoUridina: Estructura similar con una base de pseudouridina.

5’-O-DMT-2’-TBDMS-N1-Metil-PseudoUridina: Contiene un grupo metilo adicional en la posición N1.

DMT-2’-O-TBDMS-rU Fosforamidito: Se utiliza en aplicaciones similares de síntesis de oligonucleótidos

Singularidad: 5’-O-DMT-2’-TBDMS-Uridina es única debido a sus grupos protectores específicos, que proporcionan una mayor estabilidad y selectividad durante la síntesis de oligonucleótidos. Esto lo hace particularmente valioso para la producción de secuencias de ácidos nucleicos de alta fidelidad .

Actividad Biológica

5'-O-DMT-2'-TBDMS-Uridine is a modified nucleoside extensively utilized in nucleic acid chemistry, particularly in the synthesis of oligonucleotides. This compound features two protective groups: the dimethoxytrityl (DMT) group at the 5' position and the tert-butyldimethylsilyl (TBDMS) group at the 2' position. These modifications enhance the stability and reactivity of uridine, making it suitable for various biological applications.

| Property | Value |

|---|---|

| CAS Number | 81246-80-2 |

| Molecular Weight | 660.8 g/mol |

| Molecular Formula | C36H44N2O8Si |

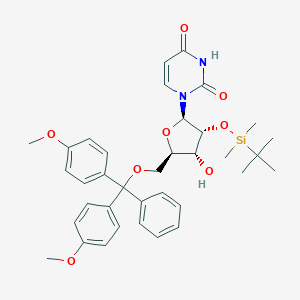

| Structure | Chemical Structure |

The primary mechanism of action for this compound involves its incorporation into oligonucleotides during solid-phase synthesis. The protective groups prevent unwanted side reactions, ensuring selective nucleotide addition. Once incorporated into an oligonucleotide, these groups can be removed to yield the final product, which can then engage in various biological interactions.

Biological Applications

1. Oligonucleotide Synthesis:

this compound is crucial for synthesizing modified oligonucleotides used in research and therapeutic applications. Its stability allows for high-fidelity synthesis, which is essential for producing effective antisense oligonucleotides and aptamers.

2. Therapeutic Potential:

Research indicates that oligonucleotides synthesized with this compound can be used in gene therapy and as antiviral agents. The ability to design specific sequences allows targeting of disease-related genes or viral RNA, providing a pathway for innovative treatments.

3. mRNA Production:

The compound is also significant in producing mRNA for vaccines and other therapeutic applications, particularly in the context of rapidly evolving viral infections where mRNA technology has gained prominence.

Case Studies and Research Findings

Several studies have highlighted the biological activity of this compound:

Study 1: Antisense Oligonucleotide Efficacy

A study demonstrated that antisense oligonucleotides synthesized using this compound showed improved binding affinity to target mRNA sequences, leading to enhanced gene silencing effects. The DMT and TBDMS modifications were pivotal in achieving higher stability against nucleases.

Study 2: Therapeutic Applications in Viral Infections

Research published in Journal of Natural Products indicated that oligonucleotides containing this compound exhibited significant antiviral activity against specific viruses, showcasing potential therapeutic applications in treating viral infections.

Study 3: mRNA Vaccine Development

A recent investigation into mRNA vaccines revealed that utilizing this modified uridine significantly improved translation efficiency and stability of the resultant mRNA, highlighting its importance in vaccine technology against emerging infectious diseases.

Comparison with Similar Compounds

| Compound | Key Features | Applications |

|---|---|---|

| 5’-O-DMT-2’-TBDMS-PseudoUridine | Contains pseudouridine base | Antisense therapy |

| 5’-O-DMT-2’-TBDMS-N1-Methyl-PseudoUridine | Additional methyl group at N1 position | Enhanced stability |

| DMT-2’-O-TBDMS-rU Phosphoramidite | Used for similar oligonucleotide synthesis | Broad applications in RNA research |

Propiedades

IUPAC Name |

1-[(2R,3R,4R,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-3-[tert-butyl(dimethyl)silyl]oxy-4-hydroxyoxolan-2-yl]pyrimidine-2,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C36H44N2O8Si/c1-35(2,3)47(6,7)46-32-31(40)29(45-33(32)38-22-21-30(39)37-34(38)41)23-44-36(24-11-9-8-10-12-24,25-13-17-27(42-4)18-14-25)26-15-19-28(43-5)20-16-26/h8-22,29,31-33,40H,23H2,1-7H3,(H,37,39,41)/t29-,31-,32-,33-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KVHQIELPHWJPSY-WXQJYUTRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)[Si](C)(C)OC1C(C(OC1N2C=CC(=O)NC2=O)COC(C3=CC=CC=C3)(C4=CC=C(C=C4)OC)C5=CC=C(C=C5)OC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)[Si](C)(C)O[C@@H]1[C@@H]([C@H](O[C@H]1N2C=CC(=O)NC2=O)COC(C3=CC=CC=C3)(C4=CC=C(C=C4)OC)C5=CC=C(C=C5)OC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C36H44N2O8Si | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50451982 | |

| Record name | 5'-O-DMT-2'-TBDMS-Uridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50451982 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

660.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

81246-80-2 | |

| Record name | 5'-O-DMT-2'-TBDMS-Uridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50451982 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.